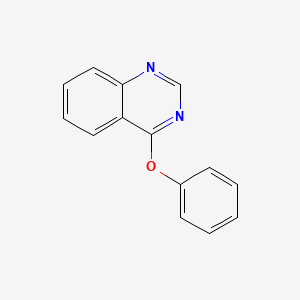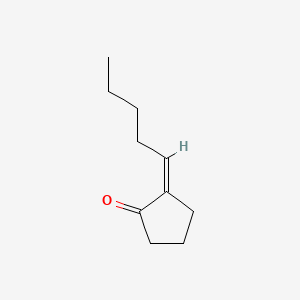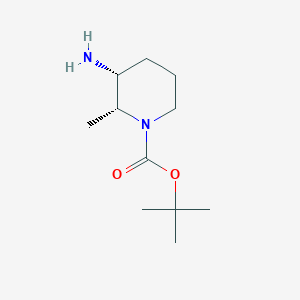
4-Bromo-1-isopropoxy-2-vinylbenzene
Descripción general
Descripción
4-Bromo-1-isopropoxy-2-vinylbenzene is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.12 g/mol It is a derivative of benzene, featuring a bromine atom, an isopropoxy group, and a vinyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopropoxy-2-vinylbenzene typically involves the following steps :
Formation of 5-bromo-2-isopropoxybenzaldehyde: This intermediate is synthesized by reacting 5-bromo-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Wittig Reaction: The aldehyde group of 5-bromo-2-isopropoxybenzaldehyde is then subjected to a Wittig reaction with methyl triphenylphosphonium bromide to form the vinyl group, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-isopropoxy-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.
Substitution Reactions: The isopropoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-isopropoxy-2-vinylbenzene has several applications in scientific research :
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it valuable in the development of new materials with specific properties.
Biomedical Studies: It is used in the synthesis of potential pharmaceutical compounds and in the study of biological pathways.
Catalysis: It is employed in the preparation of catalysts for various chemical reactions, including ring-closing metathesis.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-isopropoxy-2-vinylbenzene primarily involves electrophilic aromatic substitution reactions . The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The vinyl group can also undergo addition reactions, forming cationic intermediates that further react to yield substituted products.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-vinylphenol: Similar structure but with a hydroxyl group instead of an isopropoxy group.
4-Bromo-1-methoxy-2-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-1-ethoxy-2-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
4-Bromo-1-isopropoxy-2-vinylbenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
Propiedades
IUPAC Name |
4-bromo-2-ethenyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZZHCKOFMJWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501903 | |
| Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16602-27-0 | |
| Record name | 4-Bromo-2-ethenyl-1-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bipyridin]-2-amine](/img/structure/B3048290.png)
![Pyridinium, 1-[2-[[(4-bromo-1H-pyrrol-2-yl)carbonyl]oxy]ethyl]-3-carboxy-, inner salt](/img/structure/B3048291.png)
![Pyrimido[4,5-d]pyrimidine-2,4-diamine](/img/structure/B3048292.png)







![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3048307.png)
![Tert-butyl (1s,4s,5s)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3048308.png)
